3-Methyl-1-pentyn-3-ol
Overview
Description
3-Methyl-1-pentyn-3-ol is a propargyl alcohol that can be used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide . It also acts as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .
Synthesis Analysis
3-Methyl-1-pentyn-3-ol acts as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization . It is also used as a reactant to synthesize α-methylene cyclic carbonates by reacting with carbon dioxide .Molecular Structure Analysis
The molecular formula of 3-Methyl-1-pentyn-3-ol is C6H10O . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
3-Methyl-1-pentyn-3-ol is used as a reactant in the synthesis of α-methylene cyclic carbonates by reacting with carbon dioxide . It is also used as an initiator during the synthesis of propargyl-terminated polylactide by bulk ring-opening polymerization .Physical And Chemical Properties Analysis
3-Methyl-1-pentyn-3-ol has a molecular weight of 98.14 and a linear formula of CH≡CC(OH)(CH3)CH2CH3 . It has a boiling point of 121-122 °C (lit.) and a density of 0.866 g/mL at 25 °C (lit.) . It is miscible in various solvents including Cellosolve, Stoddard solvent, acetone, benzene, carbon tetrachloride, cyclohexanone, diethyl ether, diethylene glycol, ethanolamine, ethyl acetate, kerosene, mineral spirits, neatsfoot oil, petroleum ether, and soybean oil .Scientific Research Applications
Catalytic Hydrogenation in Capillary Reactors
Liedtke et al. (2013) investigated the use of 3-methyl-1-pentyn-3-ol in the catalytic hydrogenation process using a "slurry Taylor" flow in a capillary reactor. This research demonstrated an effective method for catalytic reactions involving 3-methyl-1-pentyn-3-ol, showing excellent repeatability compared to traditional laboratory-scale batch reactors (Liedtke et al., 2013).
Microwave Spectroscopy Analysis
Eibl et al. (2016) conducted a study on 3-pentyn-1-ol, which is structurally similar to 3-methyl-1-pentyn-3-ol, using microwave spectroscopy. This research provided insights into the molecular behavior of compounds like 3-methyl-1-pentyn-3-ol, particularly regarding the low barrier to methyl rotation in these molecules (Eibl et al., 2016).
Corrosion Inhibition in Al-Si-Cu Alloys
Buyuksagis, Aksut, and Ozal (2009) explored the effect of 3-methyl-1-pentyn-3-ol on the corrosion of Al-Si-Cu alloys. Their research, utilizing techniques like SEM, EDX, and AAS, found that 3-methyl-1-pentyn-3-ol influences the corrosion behavior of these alloys in acidic environments (Buyuksagis, Aksut, & Ozal, 2009).
Kinetic Study in Palladium-Catalyzed Reactions
Nijhuis, Koten, Kapteijn, and Moulijn (2003) provided a kinetic study of the hydrogenation of 3-methyl-1-pentyn-3-ol over palladium on silica catalysts. This research helps in understanding the reaction kinetics and mechanism when using palladium catalysts with 3-methyl-1-pentyn-3-ol (Nijhuis, Koten, Kapteijn, & Moulijn, 2003).
Development of Magnetically Recoverable Catalysts
Easterday et al. (2014) reported on the development of magnetically recoverable catalysts, incorporating 3-methyl-1-pentyn-3-ol in the process. This research provides insights into the use of 3-methyl-1-pentyn-3-ol in the development of novel catalyst systems (Easterday et al., 2014).
Safety And Hazards
3-Methyl-1-pentyn-3-ol is classified as a flammable liquid (Category 3, H226) and is toxic if swallowed (Acute toxicity, Category 3, Oral, H301) . It is also toxic to aquatic life with long-lasting effects (Chronic aquatic toxicity, Category 2, H411) . Precautionary measures include avoiding contact with skin and eyes, avoiding formation of dust and aerosols, and using personal protective equipment .
Relevant Papers The relevant papers retrieved discuss the reactions of 3-Methyl-1-pentyn-3-ol with ozone and OH radicals , and the detection and identification of volatile substances by headspace capillary gas chromatography to aid the diagnosis of acute poisoning .
properties
IUPAC Name |
3-methylpent-1-yn-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10O/c1-4-6(3,7)5-2/h1,7H,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXLPXWSKPNOQLE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C#C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5021756 | |
Record name | 3-Methyl-1-pentyn-3-ol | |
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Molecular Weight |
98.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid with an acrid odor; [Merck Index] Clear slightly yellow liquid; [Acros Organics MSDS] | |
Record name | 3-Methyl-1-pentyn-3-ol | |
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Vapor Pressure |
5.25 [mmHg] | |
Record name | 3-Methyl-1-pentyn-3-ol | |
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Product Name |
3-Methyl-1-pentyn-3-ol | |
CAS RN |
77-75-8 | |
Record name | 3-Methyl-1-pentyn-3-ol | |
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Record name | Methylpentynol [INN:BAN] | |
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Record name | Methylpentynol | |
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Record name | 1-Pentyn-3-ol, 3-methyl- | |
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Record name | 3-Methyl-1-pentyn-3-ol | |
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Record name | Methylpentynol | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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